molecular formula C13H14N4OS B3894899 3-methyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

3-methyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Cat. No.: B3894899
M. Wt: 274.34 g/mol
InChI Key: CPJUNGNBCFWYRG-RIYZIHGNSA-N
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Description

The compound 3-methyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide (hereafter referred to as the target compound) belongs to the class of pyrazole-carbohydrazide derivatives. Its structure comprises a pyrazole core substituted with a methyl group at the 3-position and a carbohydrazide moiety at the 5-position. The hydrazide group is further functionalized with an (E)-configured imine linkage to a 4-(methylsulfanyl)phenyl substituent.

Synthetic routes for analogous compounds typically involve condensation of pyrazole-carbohydrazide precursors with substituted aldehydes under acidic conditions, as exemplified in protocols for related derivatives (e.g., ). Structural confirmation of such compounds often relies on single-crystal X-ray diffraction (SC-XRD), supported by software suites like SHELXL and ORTEP .

Properties

IUPAC Name

5-methyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9-7-12(16-15-9)13(18)17-14-8-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJUNGNBCFWYRG-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-(methylsulfanyl)benzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ primarily in the substituents on the phenyl ring and the pyrazole core. Key examples include:

Compound Name Substituent on Phenyl Ring Pyrazole Core Substitution Molecular Weight Key References
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-OCH₃ 5-Methyl 296.31 g/mol
(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-N(CH₃)₂ 5-Methyl 309.37 g/mol
3-(4-Methoxyphenyl)-N′-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 3-NO₂ 4-Methoxyphenyl 379.38 g/mol
N′-[(E)-(3-Methoxyphenyl)methylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide 3-OCH₃, 4-(CH₂C₆H₄CH₃)O 5-Aryloxy 470.54 g/mol

Key Observations :

  • Nitro (NO₂) substituents (e.g., ) introduce electron-withdrawing effects, reducing electron density on the pyrazole ring compared to SCH₃ or OCH₃ .

Spectroscopic and Computational Comparisons

Table 1: Spectroscopic and DFT Parameters for Selected Analogs
Compound IR ν(N-H) (cm⁻¹) HOMO-LUMO Gap (eV) Absolute Hardness (η, eV) Reference
Target Compound 3250–3300 4.2 2.1
E-MBPC 3245 4.5 2.3
E-MABPC 3230 3.8 1.9

Findings :

  • The lower HOMO-LUMO gap in E-MABPC (3.8 eV vs. 4.2 eV for the target compound) suggests greater reactivity, attributed to the electron-donating dimethylamino (N(CH₃)₂) group .
  • Absolute hardness (η), derived from Parr-Pearson principles (), correlates with stability; the target compound’s η (2.1 eV) indicates moderate resistance to charge transfer compared to E-MBPC (η = 2.3 eV) .

Crystallographic and Molecular Interaction Analysis

SC-XRD studies reveal that the (E)-configuration of the imine bond is conserved across analogs, ensuring planar geometry for π-π stacking . For example:

  • In E-MBPC , intermolecular N-H···O hydrogen bonds stabilize the crystal lattice, whereas the target compound’s SCH₃ group participates in weaker C-H···S interactions .
  • The bulkier 4-(methylbenzyl)oxy substituent in introduces steric hindrance, reducing packing efficiency compared to the target compound’s compact SCH₃ group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-methyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

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